5-Benzyl-2-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
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Description
The compound contains several functional groups including a benzyl group, a methyl group, an oxazole ring, and a pyrrolo[3,4-c]pyrrole-4,6-dione ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound has a complex structure with multiple rings. The oxazole ring is a five-membered ring containing an oxygen atom and a nitrogen atom. The pyrrolo[3,4-c]pyrrole-4,6-dione ring is a larger ring structure that contains two carbonyl groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the oxazole ring can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the oxazole ring could make the compound more polar and increase its solubility in water .Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Compounds with similar structures have shown a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
properties
IUPAC Name |
5-benzyl-2-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-12-7-14(19-24-12)9-20-10-15-16(11-20)18(23)21(17(15)22)8-13-5-3-2-4-6-13/h2-7,15-16H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTKKZFGRHEMGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CC3C(C2)C(=O)N(C3=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione |
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